N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide (non-preferred name)
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Overview
Description
N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound with a molecular formula of C24H24FN3O5S This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzylidene hydrazinyl moiety, and a dimethoxybenzenesulfonamide group
Preparation Methods
The synthesis of N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the benzylidene hydrazine derivative, followed by the introduction of the fluorobenzylidene group. The final step involves the coupling of the dimethoxybenzenesulfonamide moiety under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzylidene positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorobenzylidene hydrazinyl moiety is believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-benzyl-N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide: This compound has a similar structure but with a different fluorobenzylidene position, which may result in different chemical and biological properties.
N-benzyl-N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide: The presence of a chlorine atom instead of fluorine can significantly alter its reactivity and biological activity.
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S/c1-32-22-13-12-20(14-23(22)33-2)34(30,31)28(16-18-8-4-3-5-9-18)17-24(29)27-26-15-19-10-6-7-11-21(19)25/h3-15H,16-17H2,1-2H3,(H,27,29)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLBSRCFXQSUCO-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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